![molecular formula C9H13N3O2S2 B2955813 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine CAS No. 328004-27-9](/img/structure/B2955813.png)

4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

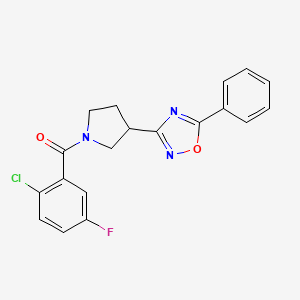

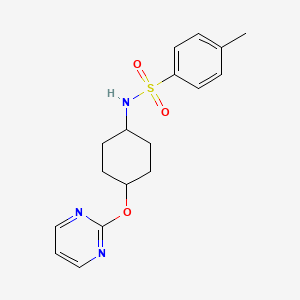

“4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine” is a chemical compound that contains a 1,3,4-thiadiazole unit . This unit is a five-membered heterocyclic compound with three heteroatoms . Compounds with this unit have shown various biological activities such as anticancer, antimicrobial, antiepileptic, and many others .

Synthesis Analysis

The synthesis of similar compounds often involves a two-step protocol. For instance, the synthesis of a related compound, “4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin”, involves the initial synthesis of the reagent “2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole” followed by alkylation of "7-mercapto-4-methylcoumarin" .Scientific Research Applications

Synthesis and Chemical Reactivity

The reactivity of thiadiazol-2-yl acetonitriles, including compounds related to "4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine," has been studied extensively. These compounds are known to react with electrophilic reagents to yield thiophene and thiolester derivatives. The synthesis processes often involve the reaction of azolylacetonitriles with acetone, malononitrile derivatives, and sulfur to produce the corresponding thiophene derivatives. The structural characterization of these products is based on IR, 1H NMR, and elemental analysis, highlighting the complex reactivity of thiadiazole derivatives and their utility in synthesizing a wide range of heterocyclic compounds (Elnagdi, Selim, El Latif, & Samia, 2002).

Antibacterial and DNA Cleavage Potential

Research on 1,2,5-thiadiazole derivatives, closely related to the chemical structure of interest, has shown promising antibacterial properties and DNA cleavage potential. For instance, a maleate salt of a specific 1,2,5-thiadiazole derivative was synthesized and showed moderate inhibition against Mycobacterium tuberculosis. These findings were supported by in vitro antibacterial inhibition and DNA cleavage studies, alongside molecular docking, ADMET, and molecular dynamics analysis, paving the way for the development of effective medicinal applications (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Anti-inflammatory and Antimicrobial Activities

Compounds containing the 1,3,4-thiadiazole moiety, similar to the core structure of "4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine," have been reported to exhibit significant anti-inflammatory and antimicrobial activities. The synthesis of derivatives incorporating this core has been linked to high activity in the analgesic-anti-inflammatory field, although their effectiveness against bacteria and fungi varied (Salgın-Gökşen et al., 2007).

Molecular Organization in Bilayers

Studies have also delved into the molecular organization of bioactive compounds containing 1,3,4-thiadiazole groups within phosphatidylcholine bilayers. This research is crucial for understanding how such compounds interact with biological membranes, which is essential for drug delivery and pharmacokinetics. The findings indicate that the molecular organization and interaction with lipid components can significantly affect the biological efficacy of these compounds (Kluczyk et al., 2016).

properties

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S2/c1-7-10-11-9(16-7)15-6-8(13)12-2-4-14-5-3-12/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMWFDWDRJFPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2955736.png)

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2955737.png)

![N-[(4-fluorophenyl)methyl]-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2955738.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2955739.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2955745.png)

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)